2-acetamido-N-(3-chloro-2-methylphenyl)-4-(methylsulfonyl)butanamide
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Overview
Description
2-acetamido-N-(3-chloro-2-methylphenyl)-4-(methylsulfonyl)butanamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure includes an acetamido group, a chloromethylphenyl group, and a methylsulfonyl group, which could contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-(3-chloro-2-methylphenyl)-4-(methylsulfonyl)butanamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the acetamido group: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under mild conditions.
Introduction of the chloromethylphenyl group: This step might involve a Friedel-Crafts alkylation reaction using a chloromethylbenzene derivative and a suitable catalyst such as aluminum chloride.
Attachment of the methylsulfonyl group: This can be done through sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions could target the acetamido group, potentially converting it to an amine.
Substitution: The chloromethylphenyl group may participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide, thiols, or amines under appropriate conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-acetamido-N-(3-chloro-2-methylphenyl)-4-(methylsulfonyl)butanamide could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity such as anti-inflammatory or antimicrobial properties.
Industry: Use in the development of new materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-acetamido-N-(3-chloro-2-methylphenyl)-4-(methylsulfonyl)butanamide would depend on its specific biological target. Potential mechanisms could include:
Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor interaction: It could interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA interaction: The compound might bind to nucleic acids, affecting gene expression or replication processes.
Comparison with Similar Compounds
Similar Compounds
- 2-acetamido-N-(3-chlorophenyl)-4-(methylsulfonyl)butanamide
- 2-acetamido-N-(2-methylphenyl)-4-(methylsulfonyl)butanamide
- 2-acetamido-N-(3-chloro-2-methylphenyl)-4-(ethylsulfonyl)butanamide
Uniqueness
2-acetamido-N-(3-chloro-2-methylphenyl)-4-(methylsulfonyl)butanamide is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the chloromethylphenyl group, in particular, could influence its interaction with biological targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
2-acetamido-N-(3-chloro-2-methylphenyl)-4-methylsulfonylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-9-11(15)5-4-6-12(9)17-14(19)13(16-10(2)18)7-8-22(3,20)21/h4-6,13H,7-8H2,1-3H3,(H,16,18)(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDKUZGLJQRSPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(CCS(=O)(=O)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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